molecular formula C6H9F3O2 B1489614 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol CAS No. 2244721-26-2

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

Cat. No. B1489614
M. Wt: 170.13 g/mol
InChI Key: GSTHYFLQXVSNJL-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol” is a chemical compound with the molecular formula C6H9F3O2 . It is a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .

Scientific Research Applications

Cyclobutane Derivatives Synthesis

  • Selective Arylations of Tetrabromothiophene : A study demonstrated the use of a cyclobutene-based preligand in palladium-catalyzed cross-coupling reactions for the synthesis of arylated thiophenes, highlighting the versatility of cyclobutyl compounds in facilitating complex organic syntheses (Rahimi et al., 2011).

  • Stereoselective Synthesis of Diols : Research on cyclobutenes outlined a stereoselective rearrangement that provides anti-1,4-diols, showcasing the application of cyclobutyl structures in synthesizing stereochemically complex molecules (Knapp et al., 2003).

Reactivity and Stability

  • Stability of Silyl-Substituted Bisketenes : Investigation into the reactivity of silyl-substituted cyclobutenes emphasized their stability and provided insights into the mechanisms of ring opening, which could be relevant for understanding the behavior of related compounds (Zhao et al., 1993).

  • α-Arylation of Cyclopropyl Nitriles : A study highlighted the α-arylation of cyclobutyl nitriles, suggesting applications in the synthesis of biologically active compounds, indicating the potential pharmaceutical relevance of cyclobutyl derivatives (McCabe Dunn et al., 2014).

Chemical Transformations

  • Synthesis of Trifluoroethylated 1,3-Diynes : Research demonstrated the utility of cyclobutane derivatives in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes, highlighting the potential for cyclobutyl compounds in the development of fluorinated organic molecules (Zheng et al., 2016).

properties

IUPAC Name

1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10,11)4-2-1-3-4/h4,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTHYFLQXVSNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 2
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 3
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 4
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 5
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 6
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

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